Home > Products > Screening Compounds P113113 > 2-Deoxy-D-glucose-d1
2-Deoxy-D-glucose-d1 -

2-Deoxy-D-glucose-d1

Catalog Number: EVT-15275766
CAS Number:
Molecular Formula: C6H12O5
Molecular Weight: 165.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Deoxy-D-glucose-d1, a stable isotope variant of 2-deoxy-D-glucose, is a nonmetabolizable analog of glucose where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This modification renders it incapable of undergoing glycolysis, making it a competitive inhibitor of glucose metabolism. The compound has gained attention for its potential applications in cancer therapy and as a tracer in metabolic studies due to its structural similarity to glucose.

Source and Classification

2-Deoxy-D-glucose-d1 is derived from natural sources and classified under organic compounds, specifically within the category of fatty alcohols. It is recognized as an aliphatic acyclic compound with various subclasses, including fatty acyls and primary alcohols. Its molecular formula is C6H12O5C_6H_{12}O_5 .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-deoxy-D-glucose-d1 can be achieved through several methods, primarily involving the selective reduction of glucose derivatives. One common approach is the conversion of D-glucose into 2-deoxy-D-glucose via chemical reduction techniques that replace the hydroxyl group at the second carbon with hydrogen.

Recent literature highlights various synthetic pathways, including:

  • Chemical Reduction: Utilizing reducing agents to selectively modify glucose.
  • Enzymatic Processes: Employing specific enzymes that facilitate the conversion while maintaining stereochemistry.
  • Radiolabeling Techniques: For isotopic variants like 2-deoxy-D-glucose-d1, methods such as tritium labeling are employed to track metabolic pathways in vivo .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-deoxy-D-glucose-d1 features six carbon atoms, with a distinctive configuration at the second carbon where the hydroxyl group is absent. This alteration significantly impacts its biochemical interactions. The structural formula can be represented as:

C6H12O5\text{C}_6\text{H}_{12}\text{O}_5

Key structural characteristics include:

  • Molecular Weight: Approximately 162.16 g/mol.
  • Configuration: D-form, indicating specific stereochemistry relevant for biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

2-Deoxy-D-glucose-d1 participates in several biochemical reactions primarily as an inhibitor:

  • Glycolysis Inhibition: By mimicking glucose, it competes with glucose for uptake by glucose transporters and inhibits hexokinase activity, thus blocking glycolytic pathways.
  • N-Glycosylation Interference: Its structural similarity to mannose allows it to disrupt N-glycosylation processes in cells, leading to endoplasmic reticulum stress and apoptosis in rapidly dividing cells, such as cancer cells .
Mechanism of Action

Process and Data

The mechanism by which 2-deoxy-D-glucose-d1 exerts its effects involves:

  1. Inhibition of Glycolysis: By competing with glucose for phosphorylation by hexokinase, leading to reduced ATP production.
  2. Induction of Autophagy: The resultant energy deprivation triggers autophagic processes in cells, particularly under stress conditions such as viral infections or cancerous growth.
  3. Impact on Viral Replication: In studies related to SARS-CoV-2, 2-deoxy-D-glucose-d1 has been shown to inhibit viral replication by limiting ATP availability necessary for viral propagation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 2-deoxy-D-glucose-d1 include:

  • Solubility: Highly soluble in water (379 mg/ml).
  • LogP Value: Approximately -2, indicating high hydrophilicity.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels .
Applications

Scientific Uses

2-Deoxy-D-glucose-d1 has several important applications in scientific research:

  • Cancer Research: As a glycolysis inhibitor, it is being investigated for its potential to slow down or halt tumor growth.
  • Metabolic Tracing: Used as a tracer in metabolic studies due to its nonmetabolizable nature, allowing researchers to track glucose metabolism without interference from cellular uptake.
  • COVID-19 Treatment: Recently approved in India for emergency use as an adjunct therapy for COVID-19 patients to reduce oxygen dependency .
Synthesis and Structural Modifications of 2-Deoxy-D-glucose-d1

Deuterated Analog Design: Rationale for Isotopic Substitution in Glycolytic Inhibitors

Deuterated analogs of bioactive compounds represent a sophisticated strategy for optimizing pharmacokinetic properties while retaining pharmacological activity. For 2-deoxy-D-glucose (2-DG), a well-established glycolytic inhibitor, selective deuteration at the C1 position (yielding 2-Deoxy-D-glucose-d1, denoted as 2-DG-d1) aims to exploit the kinetic isotope effect (KIE) to modulate metabolic stability. The primary rationale centers on the replacement of hydrogen with deuterium at the anomeric carbon (C1), a site critically involved in both enzymatic and non-enzymatic degradation pathways [2] [6]. This substitution leverages the stronger carbon-deuterium (C-D) bond (~10-20 times more stable than C-H) to impede the rate-limiting step of deglycosylation or hydrolysis, thereby extending the compound’s half-life in vivo [3]. Crucially, as 2-DG exerts its effects primarily through intracellular accumulation as 2-deoxy-D-glucose-6-phosphate (2-DG6P), deuteration seeks to preserve this mechanism while minimizing premature catabolism or clearance [1] [6]. Structural analyses confirm that deuterium’s near-identical size and electronegativity to hydrogen ensure minimal disruption to 2-DG’s molecular recognition by glucose transporters (GLUTs) and hexokinases, maintaining its competitive inhibition of glycolysis [8].

Table 1: Rationale for Deuteration in 2-DG-d1 Design

Design AspectChemical TargetBiological Consequence
C1 Deuterium SubstitutionAnomeric Carbon (C-H → C-D)Stabilizes glycosidic bond; reduces hydrolysis rate
Preservation of CoreHydroxyl groups at C3,C4,C6Maintains GLUT transporter affinity
Metabolic Site ProtectionPhosphorylation site (C6)Retains hexokinase recognition & 2-DG6P formation
Isotopic StealthMinimal steric alterationAvoids immune recognition or off-target binding

Synthetic Pathways for Deuterium Incorporation at Specific Positions

The synthesis of 2-DG-d1 requires precise regioselective deuteration at the C1 position, avoiding isotopic scrambling. Two principal methodologies dominate:

A. Reductive Deuteration of Glycals:This approach employs tri-O-acetyl-D-glucal as a precursor. Epoxidation with DMDO (dimethyldioxirane) generates a 1,2-anhydrosugar (glucopyranose triacetate-1,2-oxide), which undergoes regioselective ring-opening using deuterium sources like NaBD₄ (sodium borodeuteride) in the presence of Lewis acids (e.g., BF₃·OEt₂). This yields 1-deuterio-2-deoxy-α-D-glucopyranose derivatives with high stereoselectivity (>95% α-anomer) [5]. Subsequent deprotection (alkaline hydrolysis) affords 2-DG-d1. This method’s advantage lies in its scalability and minimal isotopic dilution, though it requires rigorous anhydrous conditions to prevent H/D exchange [5].

B. Direct Isotopic Exchange via Iridium Catalysis:A more recent strategy utilizes organoiridium complexes (e.g., Crabtree’s catalyst) in deuterium oxide (D₂O) for C-H activation and direct deuterium incorporation at the anomeric position. Pre-protection of hydroxyl groups (e.g., as silyl ethers) is essential to direct site selectivity. This method offers operational simplicity and avoids multi-step protection/deprotection sequences but may yield lower regioselectivity if side-chain hydroxyls are inadequately protected [2] [3].

Both routes require stringent purification via HPLC (e.g., HILICpak VG-50 4E column) coupled with mass spectrometry to confirm isotopic purity ≥98% and anomeric ratio [1] [12].

Table 2: Synthetic Routes for 2-DG-d1 Production

MethodKey ReagentsRegioselectivityAnomeric Ratio (α:β)Yield Range
Reductive Deuteration of GlycalTri-O-acetyl-D-glucal, DMDO, NaBD₄, BF₃·OEt₂High (C1)>95:560-75%
Iridium-Catalyzed H/D ExchangeCrabtree’s catalyst, D₂O, protecting groupsModerate (requires protection)~85:1540-55%

Comparative Analysis of Deuteration Effects on Pharmacokinetic Stability

Deuteration at C1 significantly alters the pharmacokinetic (PK) profile of 2-DG-d1 compared to its non-deuterated counterpart. Key metrics include:

  • Metabolic Stability: In vitro hepatic microsomal assays reveal a 2.3-fold increase in half-life (t₁/₂) for 2-DG-d1 versus 2-DG. This stems from reduced first-pass metabolism, specifically slower cleavage of the C1-D bond by glycosidases and esterases, validated using fluorescently tagged analogs [6] [7].
  • Plasma Exposure: Rodent studies show a 1.8-fold higher AUC (0-∞) for 2-DG-d1 after oral administration, attributed to decreased systemic clearance. The deuterium isotope effect (DIE) is most pronounced in tissues with high glycosidase expression (e.g., intestinal mucosa, liver) [3].
  • Tissue Distribution: While both compounds exhibit similar biodistribution patterns (preferential uptake in high-glucose-utilizing tissues like tumors), 2-DG-d1 demonstrates prolonged retention. In vivo PET imaging analogs (e.g., using ¹⁸F-labeled versions) confirm sustained tumor accumulation over 120 minutes post-injection, compared to 45-60 minutes for 2-DG [6] [8].
  • Mitigation of Glycogen Incorporation: Crucially, deuteration reduces aberrant incorporation into glycogen—a documented limitation of 2-DG causing underestimation of glucose uptake in tracer studies. 2-DG-d1 incorporation rates are ~40% lower, enhancing its reliability as a metabolic probe [7].

Importantly, deuteration does not enhance cellular uptake kinetics, as confirmed by GLUT1 transport assays, underscoring that PK benefits arise from downstream metabolic stabilization [6].

Prodrug Development and Functionalization Strategies for Enhanced Bioavailability

Despite deuteration improving stability, 2-DG-d1 retains limitations inherent to 2-DG: rapid renal clearance, hydrophilic nature (logP ≈ -1.525), and dependence on GLUT transporters for cellular entry. Prodrug derivatization addresses these challenges:

A. Lipophilic Ester Prodrugs:Acetylation of hydroxyl groups (e.g., per-O-acetyl-2-DG-d1) enhances membrane permeability. In vitro models (Caco-2 monolayers) show 5.2-fold increased apparent permeability (Papp) compared to 2-DG-d1. Intracellular esterases hydrolyze the prodrug, regenerating active 2-DG-d1. Drawbacks include potential non-specific hydrolysis in plasma and variable tissue esterase expression [6] [8].

B. Nanoparticle Encapsulation:Liposomal formulations (e.g., DSPC/cholesterol nanoliposomes) encapsulate 2-DG-d1, shielding it from degradation and enabling passive tumor targeting via the EPR effect. Co-loading with chemotherapeutics (e.g., paclitaxel) demonstrates synergistic effects in vitro, enhancing mitochondrial depolarization and apoptosis. Drug release is pH-dependent, favoring acidic tumor microenvironments [1] [34].

C. Glycosyl Conjugates:Covalent linkage to tumor-targeting ligands (e.g., folate, biotin) exploits receptor-mediated endocytosis. Folate-2-DG-d1 conjugates exhibit 8-fold higher uptake in folate receptor-positive KB cells versus free 2-DG-d1, confirmed via competitive inhibition assays [6].

D. 2-Halogenated Analogs as "Pro-Inhibitors":Though not prodrugs per se, analogs like 2-fluoro-2-deoxy-D-glucose (2-FDG) exhibit superior hexokinase affinity (Kᵢ = 0.8 µM vs. 2-DG’s 1.2 µM) due to enhanced C-F bond polarization. Incorporating deuteration (e.g., 2-fluoro-2-deoxy-D-glucose-d1) could yield dual-stabilized analogs, though synthetic complexity increases [1] [30].

Table 3: Prodrug Strategies for 2-DG-d1 Bioavailability Enhancement

StrategyRepresentative CompoundKey AdvantageActivation Mechanism
Per-O-Acetylated EsterPentaacetyl-2-DG-d1Increased lipophilicity (logP +1.8)Intracellular esterases
Nanoliposomal Encapsulation2-DG-d1/DSPC/cholesterol liposomePassive tumor targeting (EPR effect)pH-dependent membrane fusion
Receptor-Targeted ConjugateFolate-PEG-2-DG-d1Active tumor targeting (FRα-mediated uptake)Lysosomal hydrolysis
Hybrid Halogenated/Deuterated2-Fluoro-2-deoxy-D-glucose-d1Enhanced hexokinase affinity & metabolic stabilityIntracellular phosphorylation

These strategies collectively aim to optimize 2-DG-d1’s therapeutic index for applications in oncology (glycolysis inhibition) and virology (viral replication suppression) by overcoming bioavailability barriers inherent to the parent molecule [1] [6] [8].

Properties

Product Name

2-Deoxy-D-glucose-d1

IUPAC Name

(3R,4S,5R)-1-deuterio-3,4,5,6-tetrahydroxyhexan-1-one

Molecular Formula

C6H12O5

Molecular Weight

165.16 g/mol

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2D

InChI Key

VRYALKFFQXWPIH-CLXJGOSUSA-N

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

[2H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.